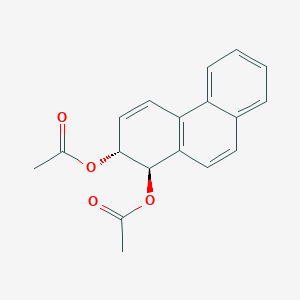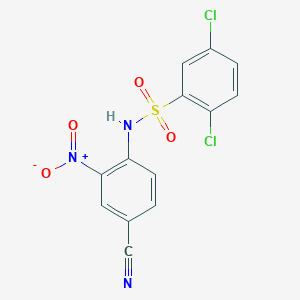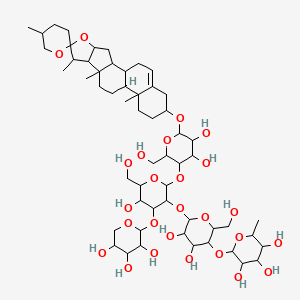
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is an organic compound derived from phenanthrene It is characterized by the presence of two acetate groups attached to the dihydrodiol form of phenanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- typically involves the dihydroxylation of phenanthrene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting dihydrodiol is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the diacetate derivative.
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the diacetate back to the dihydrodiol form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1,2-Dihydro-1,2-phenanthrenediol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,2-phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
1,2-Dihydroxyphenanthrene: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is unique due to the presence of acetate groups, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
60890-34-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[(1R,2R)-1-acetyloxy-1,2-dihydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m1/s1 |
InChI Key |
IYTWERZMHCXJJZ-QZTJIDSGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)



